molecular formula C14H19NO3 B1452785 ethyl 2-methyl-N-(4-methylbenzoyl)alaninate CAS No. 1206087-17-3

ethyl 2-methyl-N-(4-methylbenzoyl)alaninate

Cat. No.: B1452785
CAS No.: 1206087-17-3
M. Wt: 249.3 g/mol
InChI Key: RIKCIHZQUZBNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate is an ester derivative of alanine, where the amino group is substituted with a 4-methylbenzoyl moiety. The compound’s molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol. It is structurally characterized by an ethyl ester group, a 2-methyl substituent on the alaninate backbone, and a para-methylbenzoyl group attached to the nitrogen atom.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-methyl-N-(4-methylbenzoyl)alaninate typically involves the following key steps:

  • Starting Material: The synthesis begins from 2-methylalanine (also known as α-methylalanine or 2-methylalanine), or its derivatives.
  • Esterification: The carboxyl group of 2-methylalanine is esterified to form the ethyl ester.
  • N-Acylation: The amino group of the alanine derivative is acylated with 4-methylbenzoyl chloride (p-toluoyl chloride), introducing the 4-methylbenzoyl moiety.

This sequence yields the target compound, this compound.

Detailed Preparation Method

Although direct literature specifically detailing the preparation of this compound is scarce, analogous preparation methods for N-acylated amino acid esters provide a reliable framework. Based on the general principles of amino acid ester acylation and supported by related synthetic methods, the following detailed procedure can be outlined:

Esterification of 2-Methylalanine

  • Reagents: 2-methylalanine, ethanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).
  • Conditions: Reflux the amino acid with excess ethanol in the presence of an acid catalyst to form ethyl 2-methylalaninate.
  • Notes: The reaction is typically carried out under reflux for several hours to drive the esterification to completion. Removal of water formed during the reaction shifts equilibrium toward ester formation.

N-Acylation with 4-Methylbenzoyl Chloride

  • Reagents: Ethyl 2-methylalaninate, 4-methylbenzoyl chloride, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).
  • Procedure:
    • Dissolve ethyl 2-methylalaninate in anhydrous solvent under inert atmosphere.
    • Add a stoichiometric amount of base to scavenge the hydrochloric acid generated.
    • Slowly add 4-methylbenzoyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • Stir the reaction mixture at room temperature for several hours until completion.
  • Workup:
    • Quench the reaction with water.
    • Extract the organic layer.
    • Wash with dilute acid and brine to remove residual base and impurities.
    • Dry over anhydrous sodium sulfate.
    • Evaporate solvent under reduced pressure.
  • Purification: The crude product can be purified by recrystallization or chromatography to obtain pure this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 2-methylalanine, ethanol, acid catalyst Reflux (~78 °C) 4–8 hours 80–90 Removal of water improves yield
N-Acylation Ethyl 2-methylalaninate, 4-methylbenzoyl chloride, triethylamine, DCM 0–5 °C (addition), then RT 3–6 hours 70–85 Low temp addition reduces side reactions

Research Findings and Considerations

  • Hydrolytic Stability: Studies on N-acylated amino acid amides indicate that the presence of electron-donating groups such as the 4-methyl substituent on the benzoyl ring can influence hydrolytic stability and reaction rates during acylation and subsequent handling.
  • Purity and Characterization: The final product should be characterized by NMR, IR, and mass spectrometry to confirm the structure and purity. High purity (>99%) is achievable with proper purification.
  • Alternative Methods: While direct acylation of the amino acid ester is common, alternative methods such as coupling via activated esters or using coupling reagents (e.g., DCC, EDC) can be employed to improve yields or selectivity, especially in complex syntheses.

Summary Table of Preparation Method

Preparation Step Description Key Reagents Typical Conditions Yield Range (%) Comments
1. Esterification Conversion of 2-methylalanine to ethyl ester 2-methylalanine, ethanol, acid catalyst Reflux ethanol, 4–8 h 80–90 Water removal important
2. N-Acylation Acylation of amino group with 4-methylbenzoyl chloride Ethyl 2-methylalaninate, 4-methylbenzoyl chloride, triethylamine, DCM 0–5 °C addition, then RT, 3–6 h 70–85 Low temp controls side reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-N-(4-methylbenzoyl)alaninate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzoyl group plays a crucial role in binding to the active site of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with ethyl 2-methyl-N-(4-methylbenzoyl)alaninate:

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Source
This compound C₁₄H₁₉NO₃ 249.30 Ethyl ester, 2-methyl, 4-methylbenzoyl No data available CymitQuimica
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Methyl ester, aminoethyl, benzoate m.p. 145–147°C; soluble in DMSO Literature
4-Aminobenzoic acid C₇H₇NO₂ 137.14 Amino, carboxylic acid m.p. 187–189°C; low lipid solubility Aldrich
4-Nitrobenzylamine C₇H₈N₂O₂ 152.15 Nitro, benzylamine m.p. 92–94°C; reactive amine group Aldrich

Key Differences and Implications

Backbone and Functional Groups

  • This compound: Combines an alaninate ester with a bulky 4-methylbenzoyl group.
  • (S)-Methyl 4-(1-aminoethyl)benzoate: Features a simpler benzoate ester with a chiral aminoethyl group. Its lower molecular weight (179.22 vs. 249.30) suggests higher solubility in polar solvents like DMSO .

Substituent Effects

  • The 4-methylbenzoyl group in the target compound introduces steric hindrance and electron-donating methyl effects, which may influence reactivity in acyl-transfer reactions.
  • In contrast, 4-nitrobenzylamine () contains an electron-withdrawing nitro group, increasing electrophilicity and altering biological activity .

Data Gaps and Research Needs

  • Physical Properties: No melting point, solubility, or spectral data (e.g., NMR, MS) are available for this compound.

Biological Activity

Ethyl 2-methyl-N-(4-methylbenzoyl)alaninate is a compound of significant interest in both chemical and biological research due to its versatile properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester group, a methyl substituent, and a benzoyl moiety. This configuration allows it to engage in various chemical reactions, making it a valuable building block in organic synthesis. The presence of the benzoyl group is crucial for its biological interactions, as it can influence enzyme binding and activity.

The biological activity of this compound primarily arises from its interaction with specific enzymes and molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor or activator of certain enzymes. The benzoyl group facilitates binding to the active sites of target enzymes, while the ester group may undergo hydrolysis to release active forms of the compound.
  • Biochemical Assays : It is utilized in biochemical assays to study enzyme-substrate interactions, providing insights into metabolic pathways and potential therapeutic targets.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound:

  • Antiproliferative Effects : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance, compounds similar to this compound were found to inhibit cell viability in ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM .
  • Apoptosis Induction : Cytomorphological analyses have indicated that exposure to these compounds triggers apoptosis in malignant cells, characterized by membrane blebbing and cell shrinkage, which are hallmarks of programmed cell death .

Case Studies

  • Inhibition Studies :
    • A study evaluated the inhibitory effects of related compounds on the enzyme monoacylglycerol lipase (MAGL), revealing that modifications to the benzoyl moiety significantly enhanced inhibitory potency (IC50 values as low as 80 nM) while maintaining selectivity over related enzymes .
  • Cell Line Testing :
    • In preclinical investigations, derivatives were tested on human melanoma (A375) and colorectal carcinoma (HCT-116) cells. Results indicated that these compounds not only inhibited cell growth but also induced morphological changes consistent with apoptosis, suggesting their potential as anticancer agents .

Data Tables

Compound NameIC50 (µM)Target Enzyme/Cell LineBiological Activity
This compoundN/AN/APrecursor for various derivatives
Benzoylpiperidine derivative (compound 19)0.84MAGLPotent inhibitor
Ovarian cancer cells (OVCAR-3)31.5Ovarian cancer cellsAntiproliferative
Colorectal carcinoma (HCT-116)43.9Colorectal cancer cellsAntiproliferative

Q & A

Q. Basic: What are the standard synthetic routes for ethyl 2-methyl-N-(4-methylbenzoyl)alaninate, and what analytical data validate its purity?

Methodological Answer :
The compound is synthesized via nucleophilic substitution or condensation reactions. A validated route involves reacting 5-(4-methylbenzylidene)hydantoin with ethyl (2-bromoacetyl)alaninate in the presence of a base (e.g., K₂CO₃) under reflux conditions, yielding the product in ~57% purity after recrystallization . Key analytical data include:

Analytical Method Key Data
IR (KBr) 3290 cm⁻¹ (N–H), 1784 cm⁻¹ (C=O), 1740 cm⁻¹ (ester C=O)
HRMS (ESI-TOF) [M+H]⁺: 374.1710 (calc. 374.1638)
Melting Point White solid, m.p. data provided in synthesis protocols

Validation : Cross-check HRMS with theoretical values to confirm molecular integrity. Use HPLC or NMR for purity assessment.

Q. Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer :

  • Spectroscopy :
    • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1784 cm⁻¹ for amide C=O) .
    • NMR (¹H/¹³C) : Assigns proton environments (e.g., methylbenzoyl protons at δ ~7.2–7.4 ppm) and confirms stereochemistry.
  • Crystallography :
    • Single-crystal X-ray diffraction (SXRD) : Use SHELXL for refinement to resolve bond lengths/angles . Validate structures with PLATON to detect twinning or disorder .

Workflow :

Grow crystals via slow evaporation.

Collect diffraction data (Mo/Kα radiation).

Refine using SHELXL, applying restraints for disordered groups .

Q. Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, base strength). For example, replacing K₂CO₃ with DBU may enhance nucleophilicity.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
  • Catalysis : Test Pd-mediated coupling or enzyme-catalyzed acylations to improve regioselectivity.

Case Study :
In , yield was 57% under reflux with acetone. Optimizing solvent (e.g., DMF) or microwave-assisted synthesis could increase efficiency .

Q. Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer :

  • Step 1 : Re-examine experimental conditions (e.g., solvent effects on NMR shifts or HRMS adduct formation).
  • Step 2 : Compare with DFT calculations (e.g., Gaussian 16) for optimized geometries and vibrational frequencies.
  • Step 3 : Validate crystallographic data against computed electrostatic potentials to identify conformational discrepancies .

Example :
A mismatch in C=O IR stretches (observed 1784 vs. computed 1750 cm⁻¹) may arise from crystal packing forces, resolvable via Hirshfeld surface analysis .

Q. Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • DFT/Molecular Dynamics : Simulate transition states for acyl transfer or hydrolysis reactions. Use B3LYP/6-31G(d) basis sets for energy barriers.
  • Docking Studies : Model interactions with enzymes (e.g., hydrolases) using AutoDock Vina.
  • Charge Analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites.

Validation :
Compare computed reaction pathways with experimental kinetics (e.g., Arrhenius plots) from controlled thermolysis studies .

Q. Advanced: How to address crystallographic disorder in this compound structures?

Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to reduce noise.
  • Refinement : Apply SHELXL restraints for disordered groups (e.g., methyl rotamers) and validate with R1 and wR2 residuals .
  • Validation Tools :
    • PLATON for symmetry checks.
    • Coot for real-space refinement of electron density maps .

Example :
A 2022 study resolved disorder in a similar alaninate derivative by splitting the model into two conformers with occupancy refinement .

Properties

IUPAC Name

ethyl 2-methyl-2-[(4-methylbenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-13(17)14(3,4)15-12(16)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCIHZQUZBNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
ethyl 2-methyl-N-(4-methylbenzoyl)alaninate
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
ethyl 2-methyl-N-(4-methylbenzoyl)alaninate
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
ethyl 2-methyl-N-(4-methylbenzoyl)alaninate
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
ethyl 2-methyl-N-(4-methylbenzoyl)alaninate
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
ethyl 2-methyl-N-(4-methylbenzoyl)alaninate
2,4-Dimethylheptan-4-ol
2,4-Dimethylheptan-4-ol
ethyl 2-methyl-N-(4-methylbenzoyl)alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.